molecular formula C26H37ClN2O2 B1662317 O-2545 hydrochloride CAS No. 874745-43-4

O-2545 hydrochloride

Cat. No. B1662317
CAS RN: 874745-43-4
M. Wt: 445 g/mol
InChI Key: LSHUCXYFAOTXLT-MUCZFFFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-2545 hydrochloride is an analgesic cannabinoid derivative created by Organix Inc. for use in scientific research . Unlike most cannabinoids discovered to date, it is water-soluble, which gives it considerable advantages over many related cannabinoids . It has high affinity for both CB1 and CB2 receptors, with Ki values of 1.5 nM at CB1 and 0.32 nM at CB2 .


Molecular Structure Analysis

The molecular formula of O-2545 hydrochloride is C26H36N2O2 • HCl . The formal name is 6a,7,10,10a-tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo [b,d]pyran-1-ol, monohydrochloride .


Physical And Chemical Properties Analysis

O-2545 hydrochloride is a lyophilized powder . It is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml) . The molecular weight is 445.0 .

Scientific Research Applications

Mechanism of Action

O-2545 hydrochloride is a potent water-soluble agonist of central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It is active in vivo following intravenous and intracerebroventricular administration .

Safety and Hazards

O-2545 hydrochloride may cause severe skin burns and eye damage . It is not for human or veterinary use .

Future Directions

Given its unique properties and high affinity for CB1 and CB2 receptors, O-2545 hydrochloride could be a valuable tool for future research in the field of cannabinoid receptor agonists .

properties

IUPAC Name

(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2.ClH/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28;/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3;1H/t20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHUCXYFAOTXLT-MUCZFFFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-2545 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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